O,O,S-Tripropan-2-yl phosphorodithioate
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Overview
Description
O,O,S-Triisopropyl phosphorodithioate: is an organophosphorus compound with the molecular formula C₉H₂₁O₂PS₂. It is characterized by the presence of three isopropyl groups attached to a phosphorodithioate moiety. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: O,O,S-Triisopropyl phosphorodithioate can be synthesized through the reaction of phosphorus trichloride with isopropyl alcohol and hydrogen sulfide. The reaction typically involves the following steps:
Phosphorylation: Phosphorus trichloride reacts with isopropyl alcohol to form O,O-diisopropyl phosphorochloridate.
Sulfurization: The O,O-diisopropyl phosphorochloridate is then treated with hydrogen sulfide to introduce the sulfur atoms, resulting in the formation of O,O,S-Triisopropyl phosphorodithioate.
Industrial Production Methods: Industrial production of O,O,S-Triisopropyl phosphorodithioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: O,O,S-Triisopropyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as transition metal complexes.
Major Products Formed:
Oxidation: Phosphorothioates and phosphates.
Reduction: Phosphines and reduced phosphorus species.
Substitution: Alkyl or aryl-substituted phosphorodithioates.
Scientific Research Applications
Chemistry: O,O,S-Triisopropyl phosphorodithioate is used as a reagent in organic synthesis, particularly in the preparation of phosphorothioate and phosphorodithioate derivatives. It is also employed in the study of phosphorus-sulfur chemistry.
Biology: In biological research, this compound is used to study the effects of organophosphorus compounds on enzymes and cellular processes. It serves as a model compound for investigating the toxicity and biochemical interactions of phosphorodithioates.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. It also finds applications in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of O,O,S-Triisopropyl phosphorodithioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can disrupt normal cellular processes and result in various biochemical effects.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes such as acetylcholinesterase and other phosphatases.
Pathways: It affects pathways involved in neurotransmission and cellular signaling.
Comparison with Similar Compounds
- O,O,S-Trimethyl phosphorodithioate
- O,O,S-Triethyl phosphorodithioate
- O,O,S-Tributyl phosphorodithioate
- O,O,S-Triisopropyl phosphorothioate
This detailed article provides a comprehensive overview of O,O,S-Triisopropyl phosphorodithioate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20442-31-3 |
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Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
di(propan-2-yloxy)-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-7(2)10-12(13,11-8(3)4)14-9(5)6/h7-9H,1-6H3 |
InChI Key |
WJGARIHIYIDRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SC(C)C |
Origin of Product |
United States |
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